4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
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Overview
Description
4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a complex organic compound with the molecular formula C24H20N2O3.
Preparation Methods
The synthesis of 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the reaction of 3-methylbenzyl chloride with 3-hydroxybenzaldehyde to form an intermediate, which is then reacted with phenylhydrazine to yield the final product . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of estrogen receptors, which plays a role in its anticancer properties .
Comparison with Similar Compounds
When compared to similar compounds, 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione stands out due to its unique structural features and diverse applications. Similar compounds include:
Properties
IUPAC Name |
4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMLWGWTDWJSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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